molecular formula C21H44O5 B8084957 Stearine CAS No. 68784-20-3

Stearine

Cat. No. B8084957
CAS RN: 68784-20-3
M. Wt: 376.6 g/mol
InChI Key: CKQVRZJOMJRTOY-UHFFFAOYSA-N
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Description

Stearine is a useful research compound. Its molecular formula is C21H44O5 and its molecular weight is 376.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stearine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stearine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications :

    • Stearic acid derivatives have been synthesized for potential use in the pharmaceutical industry. Biodegradable heterocycles such as pyrazole, pyran, chromene, and pyrimidine, synthesized using stearic acid, show higher activity than some commercial antibiotics (El-Sayed, 2016).
  • Nutritional Research :

    • Stearic acid-rich diets can influence health markers. For instance, a diet high in stearic acid improved thrombogenic and atherogenic risk factor profiles in healthy males, potentially impacting cardiovascular health (Kelly et al., 2001).
  • Food Science and Technology :

    • Stearic acid is used in encapsulation processes, such as in the encapsulation of beta-carotene in lipid microparticles stabilized with hydrolyzed soy protein isolate, enhancing its stability under stress conditions (Brito-Oliveira et al., 2017).
    • It also plays a role in improving the stability and encapsulation efficiency of water-in-oil emulsions, as demonstrated in a study using rice bran stearin (Prichapan et al., 2017).
  • Material Science and Engineering :

    • Stearic acid is used in the production of super-hydrophobic surfaces for corrosion resistance, showing effective performance in different corrosive solutions (Wang et al., 2020).
    • It has been utilized as a surface modifier in polymer formulations and composite processing, impacting the functional and structural properties of products (Patti et al., 2021).
  • Medical Applications :

    • In liver cell therapy, a stearic acid-rich diet combined with cell therapy showed promising results in accelerating the recovery of hepatic dysfunction in a rat model of liver injury (Goradel et al., 2016).
  • Textile and Composite Materials :

    • Stearic acid treatment has been shown to enhance the properties of hemp fibre mats, increasing their hydrophobicity and thermal stability for use in polypropylene matrix composites (Pickering & Sunny, 2021).
  • Energy and Environmental Sciences :

    • The melting processes of stearic acid in thermal storage units have been studied for enhanced thermal response and conductivity, indicating its potential in energy storage applications (Liu et al., 2005).

properties

IUPAC Name

octadecanoic acid;propane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVRZJOMJRTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9009-32-9, 37349-34-1, 61725-93-7
Details Compound: Polyglyceryl distearate
Record name Polyglycerin stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9009-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Polyglyceryl distearate
Record name Polyglycerol monostearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37349-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Polyglyceryl distearate
Record name Polyglyceryl distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61725-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearine

CAS RN

11099-07-3, 68784-20-3
Record name Glyceryl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11099-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68784-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, ester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011099073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

Glycerin and stearic acid of Wako Pure Chemical Industries, Ltd. which were special grade chemicals were reacted with each other in the usual manner, using sodium hydroxide as a catalyst, to obtain glycerin monostearate. The sodium content of the prepared glycerin monostearate was 9.8 ppm.
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Synthesis routes and methods II

Procedure details

1461 g of stearine (hydrogenated oleo stearine) and 1100 g of glycerine plus 6 g of Ca(OH)2 were heated under nitrogen blanket to 230°-240° C. and kept at this temperature for 2 hours. Then, to change the alkaline catalyst to the acidic catalyst, for safety reasons the batch was cooled down to 140° C. and 20 g of 25% H3PO4 premixed with 20 g of water was slowly added. Following this the batch was again slowly reheated with maximum vacuum of 26 inches and temperature of 240° C. without stopping the reaction. It was reacted for 8 hours until 220 g of total water was collected. The composition of polyglycerol was:
Quantity
1461 g
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1100 g
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Ca(OH)2
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6 g
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20 g
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20 g
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220 g
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Stearine
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Citations

For This Compound
5,340
Citations
F Soller, LA Roy, DA Davis - Journal of the World Aquaculture …, 2019 - Wiley Online Library
Stearine fish oil (SFO) and palm oil (PO) have emerged as promising alternatives for the replacement of fish oil (FO) in aquafeeds. This study evaluated the replacement of FO with …
Number of citations: 26 onlinelibrary.wiley.com
WK Busfield, PN Proschogo - Journal of the American Oil …, 1990 - Wiley Online Library
The chemical composition and thermal properties of palm stearine have been investigated. The sample consists of triglycerides containing mainly the fatty acid residues: palmitic (P) …
Number of citations: 48 aocs.onlinelibrary.wiley.com
P Duffy - Quarterly Journal of the Chemical Society of London, 1853 - pubs.rsc.org
The following are the numbers obtained by Lecanu and Heintz, also the melting-point given by them. Liebig and Pelouze do not mention the melting-point of the stearine analyzed by …
Number of citations: 35 pubs.rsc.org
AR Patel - Materials Chemistry and Physics, 2017 - Elsevier
A facile approach is described in this work to prepare spherical microcapsules of Palm stearine which are coated with hydrated layers of a food polymer-methylcellulose. These …
Number of citations: 22 www.sciencedirect.com
ZY Ju, F Castille, DF Deng, WG Dominy… - Aquaculture …, 2012 - Wiley Online Library
… The shrimp that were fed the three stearine-added diets exhibited high growth rates (… stearine improved pellet water stability (91.7–93.9%; P < 0.05). These results suggest that stearine …
Number of citations: 12 onlinelibrary.wiley.com
WK Busfield, PN Proschogo - Journal of the American Oil …, 1990 - Wiley Online Library
… The palm stearine used in this work was a typical sample of that used for the production of margarine and shortenings in Australia. Hydrogenation. Hydrogenation of the palm stearine …
Number of citations: 19 aocs.onlinelibrary.wiley.com
M Pratiwi, P Ylitervo, A Pettersson… - IOP Conference …, 2017 - iopscience.iop.org
… palm stearine by Blachford method. The metal soaps are synthesized by direct reaction of … stearine and magnesium hydroxide to produce magnesium stearine and magnesium stearine …
Number of citations: 7 iopscience.iop.org
OM Behr - Industrial & Engineering Chemistry, 1936 - ACS Publications
… necessary to specify a chill test of at least 12 hours to be assured of an oil that was free of “stearine” from a practical standpoint. Fish-oil “stearine” is not accurately defined. Pure stearin …
Number of citations: 4 pubs.acs.org
SM Hodge, D Rousseau - Journal of the American Oil Chemists' Society, 2005 - Springer
… fat (hydrogenated canola stearine or hydrogenated cottonseed stearine) were examined using … cottonseed stearine produced slightly less resistant emulsions than did canola stearine, …
Number of citations: 90 link.springer.com
P Duffy - Quarterly Journal of the Chemical Society of London, 1853 - pubs.rsc.org
… obvious the advantages of allowing stearine to signify the substance, … ChevreuW prepared what he called stearine from five … chemists, in speaking of the stearine prepared by them, have …
Number of citations: 31 pubs.rsc.org

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